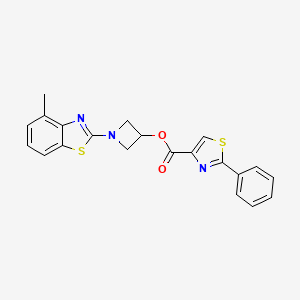

![molecular formula C15H17ClN2O2S3 B6506039 2-[({1-[(5-chlorothiophen-2-yl)sulfonyl]piperidin-4-yl}methyl)sulfanyl]pyridine CAS No. 1421489-78-2](/img/structure/B6506039.png)

2-[({1-[(5-chlorothiophen-2-yl)sulfonyl]piperidin-4-yl}methyl)sulfanyl]pyridine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “2-[({1-[(5-chlorothiophen-2-yl)sulfonyl]piperidin-4-yl}methyl)sulfanyl]pyridine” is a complex organic molecule. It contains a pyridine ring, a piperidine ring, and a thiophene ring, which are common structures in many organic compounds .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would likely be determined experimentally. These properties can be influenced by factors like the compound’s molecular structure and the functional groups present .Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry and Drug Design

Piperidines, including the compound , serve as essential building blocks for drug development. Their six-membered ring structure containing one nitrogen atom and five carbon atoms makes them versatile. Researchers have explored various synthetic routes to create substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . These derivatives find applications in more than twenty classes of pharmaceuticals and alkaloids. The piperidine moiety appears in numerous drugs due to its favorable pharmacological properties.

Synthetic Methodology

Efficient and cost-effective methods for synthesizing substituted piperidines remain a priority in organic chemistry. Scientists have investigated cyclization, cycloaddition, annulation, amination, and multicomponent reactions to access diverse piperidine derivatives. These synthetic pathways enable the preparation of biologically active compounds for further evaluation .

Biological Evaluation

Researchers continuously explore the biological activity of piperidine-containing molecules. By incorporating the piperidine scaffold into drug candidates, they aim to enhance potency, selectivity, and pharmacokinetic properties. Recent advances in the discovery and evaluation of potential drugs containing the piperidine moiety have contributed to our understanding of their therapeutic potential .

Crystallography and Structural Insights

In crystallographic studies, piperidine derivatives provide valuable structural information. For instance, chalcones derived from 2-acetyl-5-chlorothiophene have been characterized, shedding light on their solid-state structures . Such insights aid in rational drug design and optimization.

Wirkmechanismus

Target of Action

The primary targets of the compound “2-[({1-[(5-chlorothiophen-2-yl)sulfonyl]piperidin-4-yl}methyl)sulfanyl]pyridine” are currently unknown. The compound contains a sulfonyl group attached to a 5-chlorothiophen-2-yl moiety and a piperidin-4-yl moiety . These functional groups are often found in bioactive molecules, suggesting that the compound may interact with biological targets.

Mode of Action

The compound’s sulfonyl group could potentially form hydrogen bonds with its target, while the 5-chlorothiophen-2-yl and piperidin-4-yl moieties could contribute to binding through hydrophobic interactions . Further experimental studies are required to elucidate the exact mode of action.

Biochemical Pathways

The biochemical pathways affected by this compound are currently unknown. Given the presence of the sulfonyl group , it is possible that the compound could interfere with pathways involving sulfonamide-related enzymes or receptors . .

Pharmacokinetics

The compound’s logP value of 3.9784 suggests that it is moderately lipophilic, which could influence its absorption and distribution . Its logD value of 3.9784 and logSw value of -4.2048 also suggest potential for significant distribution in the body . .

Result of Action

The molecular and cellular effects of the compound’s action are currently unknown. Given the presence of the sulfonyl group , it is possible that the compound could exert effects related to sulfonamide activity , such as inhibition of certain enzymes or modulation of receptor activity . .

Eigenschaften

IUPAC Name |

2-[[1-(5-chlorothiophen-2-yl)sulfonylpiperidin-4-yl]methylsulfanyl]pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17ClN2O2S3/c16-13-4-5-15(22-13)23(19,20)18-9-6-12(7-10-18)11-21-14-3-1-2-8-17-14/h1-5,8,12H,6-7,9-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOGRHISCGPKJAT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CSC2=CC=CC=N2)S(=O)(=O)C3=CC=C(S3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17ClN2O2S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(((1-((5-Chlorothiophen-2-yl)sulfonyl)piperidin-4-yl)methyl)thio)pyridine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4-methoxy-2-methylphenyl)-3-[2-({6-[(pyridin-2-yl)amino]pyrimidin-4-yl}amino)ethyl]urea](/img/structure/B6505963.png)

![1-(3-fluorophenyl)-3-[2-({2-methyl-6-[(pyridin-2-yl)amino]pyrimidin-4-yl}amino)ethyl]urea](/img/structure/B6505967.png)

![1-(2,4-dimethylphenyl)-3-[2-({2-methyl-6-[(pyridin-2-yl)amino]pyrimidin-4-yl}amino)ethyl]urea](/img/structure/B6505974.png)

![4-{2-methyl-6-[(pyridin-2-yl)amino]pyrimidin-4-yl}-N-phenylpiperazine-1-carboxamide](/img/structure/B6505979.png)

![6-{[(5-cyclopropaneamido-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxylate](/img/structure/B6505982.png)

![1-(4-{4-[1-(6-fluoro-1,3-benzothiazol-2-yl)azetidine-3-carbonyl]piperazin-1-yl}phenyl)ethan-1-one](/img/structure/B6505990.png)

![N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-2-(1H-indol-3-yl)-2-oxoacetamide](/img/structure/B6506015.png)

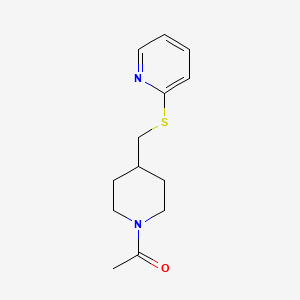

![2-({[1-(thiophene-2-carbonyl)piperidin-4-yl]methyl}sulfanyl)pyridine](/img/structure/B6506033.png)

![3-(4-methoxyphenyl)-1-{4-[(pyridin-2-ylsulfanyl)methyl]piperidin-1-yl}propan-1-one](/img/structure/B6506035.png)

![2-({[1-(cyclopropanesulfonyl)piperidin-4-yl]methyl}sulfanyl)pyridine](/img/structure/B6506047.png)

![1-(4-{[(4-methoxyphenyl)sulfanyl]methyl}piperidin-1-yl)-2-(2-methylphenoxy)ethan-1-one](/img/structure/B6506062.png)

![2-(4-fluorophenyl)-1-(4-{[(4-methoxyphenyl)sulfanyl]methyl}piperidin-1-yl)ethan-1-one](/img/structure/B6506066.png)